molecular formula C9H15ClN2O B12933418 (4-Ethoxybenzyl)hydrazine hydrochloride

(4-Ethoxybenzyl)hydrazine hydrochloride

Cat. No.: B12933418
M. Wt: 202.68 g/mol
InChI Key: ACBMXCSYVOEHBE-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C9H14ClN2O. It is a derivative of hydrazine, characterized by the presence of an ethoxy group attached to a benzyl ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybenzyl)hydrazine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions often include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for the reduction step.

    Reagents: 4-ethoxybenzaldehyde, hydrazine hydrate, hydrochloric acid.

    Solvent: Methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Can be reduced to form primary amines.

    Substitution: Participates in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation Products: Azides, nitroso compounds.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

(4-Ethoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Ethoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can:

    Inhibit enzyme activity: by binding to the active site or altering the enzyme’s conformation.

    Modulate signaling pathways: by interacting with receptors or other signaling molecules.

    Induce oxidative stress: by generating reactive oxygen species, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxybenzyl)hydrazine hydrochloride
  • (4-Methylbenzyl)hydrazine hydrochloride
  • (4-Chlorobenzyl)hydrazine hydrochloride

Uniqueness

(4-Ethoxybenzyl)hydrazine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(4-ethoxyphenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-2-12-9-5-3-8(4-6-9)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H

InChI Key

ACBMXCSYVOEHBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNN.Cl

Origin of Product

United States

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